Leniolisib vs. Idelalisib and Duvelisib: Distinct PI3Kδ Binding Mode with Differentiated Safety Profile
Leniolisib binds PI3Kδ through a distinct structural mechanism compared to other approved PI3Kδ inhibitors. Unlike idelalisib, which wedges between Met752 and Trp760 to open the specificity pocket, leniolisib does not open this pocket but instead achieves selectivity by stacking with Trp760 to form a 'tryptophan shelf' [1]. This unique binding mode is proposed to contribute to leniolisib's differentiated safety profile: whereas idelalisib and duvelisib are associated with severe immune-mediated adverse events (colitis, hepatotoxicity, neutropenia) in oncology settings, leniolisib has demonstrated a favorable safety profile in APDS patients with no grade 4 adverse events reported and no immune-mediated toxicities characteristic of other PI3Kδ inhibitors [2].
| Evidence Dimension | PI3Kδ binding mechanism and associated clinical safety |
|---|---|
| Target Compound Data | Stacks with Trp760 forming 'tryptophan shelf'; does not open specificity pocket; no severe immune-mediated AEs observed in APDS |
| Comparator Or Baseline | Idelalisib: wedges between Met752 and Trp760 to open specificity pocket; associated with severe colitis/hepatotoxicity; Duvelisib: dual PI3Kδ/γ inhibitor with similar immune-mediated toxicities |
| Quantified Difference | Qualitative difference in binding mode; clinical differentiation: leniolisib APDS trials show no immune-mediated SAEs vs. black box warnings for idelalisib/duvelisib |
| Conditions | X-ray crystallography (PDB IDs: leniolisib 5O83; idelalisib 4XE0); clinical trial safety data in APDS vs. oncology indications |
Why This Matters
Structural differentiation translates to a safety profile that permits chronic use in a non-malignant indication, whereas other PI3Kδ inhibitors are contraindicated for long-term use outside oncology due to toxicity concerns.
- [1] Cant AJ, et al. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond. J Allergy Clin Immunol Pract. 2023;11(11):3318-3329. Figure 2. View Source
- [2] Cant AJ, et al. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond. J Allergy Clin Immunol Pract. 2023;11(11):3318-3329. View Source
